molecular formula C11H23NO B15260403 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol

Cat. No.: B15260403
M. Wt: 185.31 g/mol
InChI Key: JXXGOEQKRNXJIL-UHFFFAOYSA-N
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Description

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is a tertiary alcohol featuring a cycloheptyl ring substituted with an aminomethyl group and a hydroxyl group at the propan-2-ol position. The cycloheptyl ring distinguishes it from smaller cyclic or aromatic derivatives, influencing steric bulk and lipophilicity.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)cycloheptyl]propan-2-ol

InChI

InChI=1S/C11H23NO/c1-10(2,13)11(9-12)7-5-3-4-6-8-11/h13H,3-9,12H2,1-2H3

InChI Key

JXXGOEQKRNXJIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenated compounds, amines.

Major Products

Scientific Research Applications

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[1-(Aminomethyl)cycloheptyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Biological Activity/Use
This compound C₁₁H₂₃NO (est.) ~185.31 Cycloheptyl ring, tertiary alcohol, aminomethyl Hypothesized adrenoceptor modulation (inferred from analogs)
2-[1-(Aminomethyl)-3-ethylcyclopentyl]propan-2-ol C₁₁H₂₃NO 185.31 Cyclopentyl ring, ethyl substituent Lab reagent (discontinued); structural studies
1-Amino-2-(2,5-dimethylphenyl)propan-2-ol C₁₁H₁₅NO 179.26 Aromatic dimethylphenyl group, secondary alcohol Intermediate for pharmaceuticals
1-(2-Aminophenyl)propan-2-ol C₉H₁₃NO 151.21 Aminophenyl group, secondary alcohol Potential CNS activity (aromatic amine)
1-((2-Aminoethyl)amino)propan-2-ol C₅H₁₄N₂O 118.18 Linear chain, multiple amines Lab reagent; solubility in polar solvents
1-Aminopropan-2-ol (Isopropanolamine) C₃H₉NO 75.11 Simple aliphatic structure Industrial surfactant, precursor

Structural Analysis

  • Cycloheptyl vs. Cyclopentyl Rings :
    The cycloheptyl ring in the target compound provides greater steric bulk and conformational flexibility compared to the cyclopentyl analog (). This may enhance binding to hydrophobic pockets in proteins but reduce solubility in aqueous media.

  • Aromatic vs. In contrast, the cycloheptyl group in the target compound lacks aromaticity but offers unique steric interactions.
  • Tertiary vs.

Biological Activity

2-[1-(Aminomethyl)cycloheptyl]propan-2-ol is a chemical compound notable for its unique structure, which includes a cycloheptyl group and an aminomethyl substituent. This compound has garnered attention in the field of neuropharmacology due to its potential biological activities. The presence of both a hydroxyl (-OH) group and an amine (-NH2) group positions it as a candidate for various therapeutic applications.

  • Molecular Formula : C10H19NO
  • Molar Mass : 157.24 g/mol

The compound's structure allows it to undergo typical reactions associated with alcohols and amines, which may influence its biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in neuropharmacology. Similar compounds have been associated with various pharmacological effects, including:

  • Neuroprotective Effects : Potential to protect neuronal cells from damage.
  • Antimicrobial Activity : Investigated for its ability to inhibit microbial growth.

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : The compound could modulate the activity of specific enzymes involved in neurotransmitter metabolism.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and potential biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
1-AminomethylcyclopentanolCyclopentyl group with aminomethyl substituentSmaller ring size may affect biological activity
2-Amino-1-cyclopropylpropan-1-olCyclopropyl group; different positioning of aminePotentially different pharmacokinetics
3-Aminopropan-1-olStraight-chain structureLacks cyclic structure, affecting stability

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuropharmacological Studies : Research has shown that compounds with similar structures can modulate neurotransmitter levels, suggesting that this compound may enhance synaptic plasticity or exhibit anxiolytic effects.
  • Antimicrobial Studies : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for determining its viability as a therapeutic agent.

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